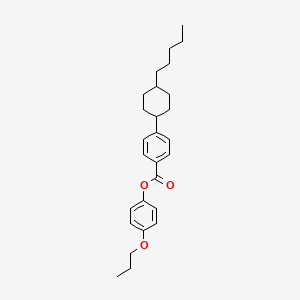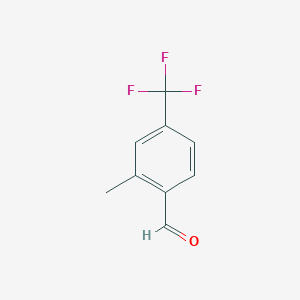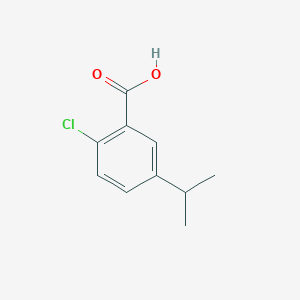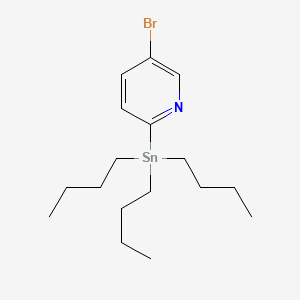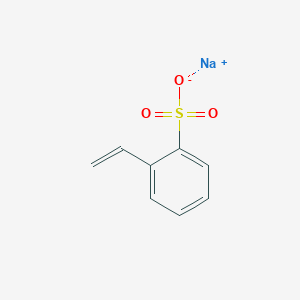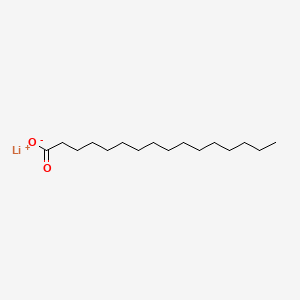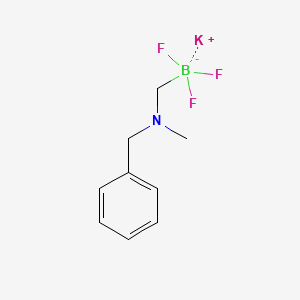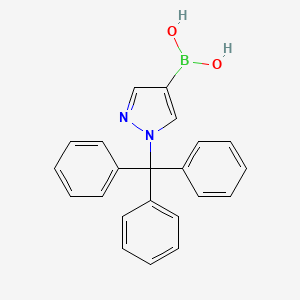
(1-三苯甲基-1H-吡唑-4-基)硼酸
描述
(1-Trityl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C22H19BN2O2 and a molecular weight of 354.22 g/mol . This compound is characterized by the presence of a trityl group attached to a pyrazole ring, which is further bonded to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions.
科学研究应用
Chemistry: (1-Trityl-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Industry: In the industrial sector, (1-Trityl-1H-pyrazol-4-yl)boronic acid is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties.
作用机制
Target of Action
(1-Trityl-1H-pyrazol-4-yl)boronic acid is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that (1-Trityl-1H-pyrazol-4-yl)boronic acid may have a similar mode of action.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce .
Pharmacokinetics
Like other boronic acids, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with target enzymes, which can enhance its absorption and distribution .
Result of Action
The result of the action of (1-Trityl-1H-pyrazol-4-yl)boronic acid is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of (1-Trityl-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action can be influenced by the physiological environment within the host organism, including pH, presence of other metabolites, and immune responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-trityl-1H-pyrazole with a boronic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of (1-Trityl-1H-pyrazol-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: (1-Trityl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives.
相似化合物的比较
1H-Pyrazole-4-boronic acid: Lacks the trityl group, making it less sterically hindered and potentially less selective in reactions.
1-Benzylpyrazole-4-boronic acid: Contains a benzyl group instead of a trityl group, offering different steric and electronic properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions.
Uniqueness: (1-Trityl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the trityl group, which provides steric protection and enhances the stability and selectivity of the compound in various chemical reactions. This makes it particularly valuable in complex organic synthesis where selectivity and stability are crucial.
属性
IUPAC Name |
(1-tritylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDLSKWVNTXEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621810 | |
| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207307-51-5 | |
| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


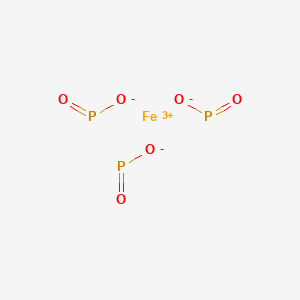
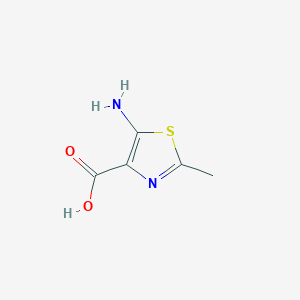
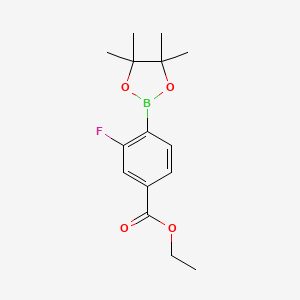
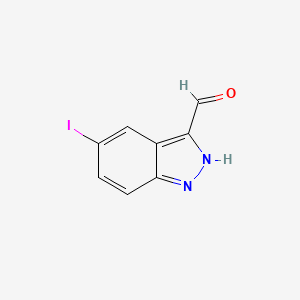
![3-(6,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl Chloride](/img/structure/B1603011.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)
